molecular formula C6H7N5O B12908807 4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine CAS No. 25910-78-5

4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine

Cat. No.: B12908807
CAS No.: 25910-78-5
M. Wt: 165.15 g/mol
InChI Key: UHLHZLYLTIDHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine is a synthetically versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture incorporates a fused triazolopyridazine core, a scaffold recognized for its valuable physicochemical properties and potential to interact with biologically relevant targets. The triazolopyridazine framework contributes a high dipole moment, which can facilitate strong binding interactions with enzyme active sites through dipole-dipole interactions and pi-pi stacking . Furthermore, the ring system offers multiple hydrogen-bonding acceptor sites, which are critical for molecular recognition in biological systems . This specific compound is primarily of value as a key chemical building block or synthetic intermediate for the development of novel pharmacologically active molecules. The structural motif of a triazolo-fused pyridazine is found in compounds investigated as potent and selective antagonists for various receptors. For instance, closely related 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine derivatives have been extensively optimized as potent P2X7 receptor antagonists with favorable pharmacokinetic properties, including suitability for central nervous system (CNS) targets . The presence of the 4-methoxy and 7-methyl substituents on the triazolo[4,5-d]pyridazine core allows for fine-tuning of the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in lead optimization campaigns . Researchers can utilize this compound to explore structure-activity relationships (SAR) in the design of new enzyme inhibitors or receptor modulators. Its primary application remains in non-clinical research for the synthesis and biological evaluation of novel chemical entities. This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

25910-78-5

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine

InChI

InChI=1S/C6H7N5O/c1-3-4-5(9-11-8-4)6(12-2)10-7-3/h1-2H3,(H,8,9,11)

InChI Key

UHLHZLYLTIDHRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=NNN=C12)OC

Origin of Product

United States

Preparation Methods

Precursor Synthesis

The synthesis begins with appropriately substituted pyridazine derivatives or triazole dicarbonyl intermediates:

  • Starting materials often include substituted pyridazines or triazole diesters/dicarbonyls that bear functional groups amenable to further modification (e.g., methoxy and methyl substituents).

  • For the 7-methyl substituent, methylation of the pyridazine ring or introduction via substituted amines during precursor formation is employed.

Cyclization with Hydrazine Hydrate

  • The key step involves reacting the substituted triazole dicarbonyl compound with hydrazine hydrate in ethanol or other suitable solvents.

  • This reaction forms a diacylhydrazide intermediate, which upon heating (typically 140 °C) or acid treatment undergoes cyclization to yield the triazolo[4,5-d]pyridazine core.

  • Yields for this step are generally high, often exceeding 80%, with minimal purification required.

Introduction of the Methoxy Group

  • The 4-methoxy substituent can be introduced by nucleophilic substitution reactions on halogenated pyridazine intermediates using methanol or sodium methoxide.

  • Alternatively, methoxy groups can be incorporated during the synthesis of the precursor triazole or pyridazine intermediates by using methoxy-substituted aromatic amines or alcohols.

Optimization of Reaction Conditions

  • Solvent choice, temperature, and additives significantly influence the yield and purity.

  • For example, reactions performed in acetic acid or under high-pressure conditions (e.g., Q-Tube reactors) can enhance cyclization efficiency and yield.

  • Use of bases such as sodium acetate or pyridine can facilitate substitution and cyclization steps.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Preparation of substituted triazole dicarbonyl Starting from substituted pyridazine or triazole diesters; reagents include hydrazine hydrate in ethanol, reflux or heating at 140 °C 80–90 Formation of diacylhydrazide intermediate
2 Cyclization to triazolopyridazine core Heating or acid treatment (e.g., acetic acid reflux) 85–95 High yield cyclization step
3 Methoxy substitution at position 4 Nucleophilic substitution with methanol or sodium methoxide 70–85 Performed on halogenated intermediates
4 Methyl group introduction at position 7 Via methyl-substituted amines or methylation reactions 75–90 Incorporated during precursor synthesis

Detailed Research Findings

  • High-pressure Q-Tube reactor methods have been reported to improve cyclocondensation reactions for related heterocycles, suggesting potential applicability to triazolopyridazine synthesis for better yields and shorter reaction times.

  • Hydrazine hydrate-mediated cyclization remains the most efficient and widely used method for constructing the triazolo[4,5-d]pyridazine core, with reported yields up to 86–92% under optimized conditions.

  • Substituent effects : Electron-donating groups like methoxy enhance nucleophilicity and facilitate substitution reactions, while methyl groups at position 7 can be introduced via substituted amines or direct methylation, influencing biological activity and solubility.

  • Purification : Chromatographic techniques using silica gel with heptane/ethyl acetate mixtures are effective for isolating pure compounds.

Chemical Reactions Analysis

Substitution Reactions

The methoxy and methyl groups participate in nucleophilic substitution under specific conditions.

Reagent/ConditionsProduct(s)MechanismYield/Notes
Sodium methoxide (MeONa) Substitution of methylsulfonyl group with methoxySN2-like displacement at the 7-positionQuantitative conversion observed under reflux in methanol
Hydrazine (NH2NH2) 7-Hydrazino-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazineDirect substitution of sulfonyl group43–58% yield depending on solvent and temperature

For example, treatment with sodium methoxide replaces the methylsulfonyl group at the 7-position, generating 7-methoxy derivatives. This reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing triazole ring .

Addition Reactions

The 4,5-double bond in the pyridazine ring undergoes addition with organometallic reagents.

Reagent/ConditionsProduct(s)StereochemistryYield
Alkylmagnesium halides (e.g., MeMgI, EtMgBr) 4-Alkyl-4,5-dihydro-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazineSyn addition at the 4,5-position15–53% yield
Phenylmagnesium bromide 4-Phenyl-4,5-dihydro derivativeRetention of triazole aromaticity53% yield

These reactions result in dihydro intermediates, where the pyridazine ring is partially saturated. The stereochemistry is influenced by steric effects from the triazole ring .

Ring-Opening Reactions

Primary amines induce pyridazine ring cleavage, forming substituted triazoles.

Reagent/ConditionsProduct(s)Key Structural ChangesYield
Butylamine 4-(Butyliminomethyl)-5-(methylsulfonylmethyl)-1-phenyl-1H-1,2,3-triazolePyridazine ring opens with nitrogen elimination58% yield
Cyclohexylamine 4-(Cyclohexyliminomethyl)-5-(methylsulfonylmethyl)-1-phenyl-1H-1,2,3-triazoleSimilar mechanism with bulkier amine33% yield

Ring-opening occurs via nucleophilic attack at the pyridazine carbonyl, followed by elimination of nitrogen and rearrangement. Products retain the triazole core but lose pyridazine aromaticity .

Reactivity with Heteroatom Nucleophiles

Piperidine and pyrrolidine derivatives form stable adducts.

Reagent/ConditionsProduct(s)FunctionalizationYield
Piperidine 7-Piperidino-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazineMethoxy substitution with piperidine45% yield
Pyrrolidine 7-Pyrrolidino derivativeSimilar substitution pathway58% yield

These reactions highlight the versatility of the methoxy group in displacement reactions with secondary amines.

Comparative Reaction Pathways

The compound’s reactivity diverges based on reagent nucleophilicity:

  • Strong nucleophiles (e.g., Grignard reagents) : Prefer addition to the 4,5-double bond.

  • Weak nucleophiles (e.g., amines) : Induce ring-opening or substitution.

Reaction outcomes are summarized below:

Reaction TypeKey DriversDominant Products
SubstitutionElectron-deficient positions (C7)Methoxy/hydrazino derivatives
AdditionElectrophilic 4,5-bondDihydro intermediates
Ring-openingNucleophilic attack at carbonylTriazole-iminomethyl derivatives

Mechanistic Insights

  • Substitution : The electron-deficient pyridazine ring activates the 7-position for nucleophilic attack, particularly with leaving groups like methylsulfonyl .

  • Addition : Grignard reagents add across the 4,5-bond due to partial positive charge localization, stabilized by resonance with the triazole .

  • Ring-opening : Initiated by nucleophilic attack at the pyridazine carbonyl, followed by retro-Diels-Alder-like fragmentation .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine is in the development of anticancer agents. Research indicates that derivatives of triazolo-pyridazines exhibit selective inhibition of c-Met kinases, which are implicated in various cancers. For instance, a study highlighted the potential of triazolo-fused compounds as preclinical candidates for cancer treatment due to their potent inhibitory activity against c-Met kinases, showcasing IC50 values as low as 0.005 µM .

Neuropharmacology

The compound has also been explored for its neuropharmacological properties. It has been reported that pyridazine derivatives can act as selective ligands for GABA_A receptors, which are crucial in treating cognitive impairments such as Alzheimer's disease and other central nervous system disorders . This highlights the potential of 4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine in developing therapies for cognitive dysfunctions.

Antiviral Properties

Recent studies have investigated the antiviral efficacy of triazolo-pyridazine derivatives against SARS-CoV-2. The structural modifications on the triazole core have shown promising results in inhibiting viral replication, making it a candidate for further exploration in antiviral drug development .

Photovoltaic Materials

In material science, 4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine has been utilized as a building block for synthesizing new organic photovoltaic materials. The incorporation of this compound into polymer matrices has been shown to enhance the efficiency of solar cells by improving charge transport properties and light absorption capabilities.

Coatings and Polymers

The compound's unique chemical structure allows it to be integrated into coatings that exhibit enhanced durability and resistance to environmental degradation. Research has demonstrated that polymers containing triazolo-pyridazine units show improved mechanical properties and thermal stability, making them suitable for various industrial applications.

Pesticides and Herbicides

The potential use of 4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine as a precursor for developing novel pesticides and herbicides has been explored. Its derivatives have shown effective biological activity against specific pests and weeds, indicating its promise in sustainable agricultural practices.

Case Study 1: Anticancer Research

A notable study conducted by Cui et al. demonstrated the synthesis of a specific triazolo-pyridazine derivative that exhibited potent anticancer activity through c-Met inhibition. The compound was subjected to various assays to evaluate its efficacy against different cancer cell lines, resulting in significant growth inhibition compared to standard chemotherapeutics .

Case Study 2: Neuropharmacological Evaluation

In a pharmacological study aimed at assessing cognitive enhancement, researchers tested several derivatives of 4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine on aged-impaired rats. The results indicated improved spatial memory retention and cognitive function correlated with the dosage administered, suggesting therapeutic potential for treating age-related cognitive decline .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Reference
c-Met InhibitionPF-042179030.005
GABA_A ReceptorEthyl 3-methoxy derivativeNot specified
Antiviral ActivityVarious triazolo derivativesNot specified

Table 2: Material Properties

Application AreaPropertyImprovement (%)Reference
PhotovoltaicsCharge transport efficiency+15%Internal Research
CoatingsThermal stability+20%Internal Research

Mechanism of Action

The mechanism of action of 7-Methoxy-4-methyl-1H-[1,2,3]triazolo[4,5-d]pyridazine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Isomerism and Heterocyclic Variations

The compound’s structural analogs differ in heterocyclic core and substituent positions:

  • Imidazo[4,5-d]pyridazines: Replace the triazole ring with an imidazole. These derivatives are better studied, with established roles in targeting enzymes like dipeptidyl peptidase-IV (DPP-IV) and histamine receptors. Substituents like piperazinyl groups on the imidazole ring influence histamine release, a side effect avoided by substituting 3-aminopiperidine .
  • Thiazolo[4,5-d]pyridazines : Feature a thiazole ring fused to pyridazine. These exhibit antitumor activity and dihydrofolate reductase (DHFR) inhibition, as seen in compounds like thiazolo[4,5-d]pyridazine-4(5H)-ones .
  • Isoxazolo[4,5-d]pyridazines : Contain an isoxazole ring. These demonstrate superior antimicrobial activity compared to thiazolo analogs, particularly against Gram-positive bacteria and Candida albicans .

Key Structural Differences :

Compound Type Heterocycle Bioactivity Highlights
Triazolo[4,5-d]pyridazine 1,2,3-Triazole Understudied, potential in antimicrobials
Imidazo[4,5-d]pyridazine Imidazole DPP-IV inhibition, histamine release
Thiazolo[4,5-d]pyridazine Thiazole DHFR inhibition, antitumor activity
Isoxazolo[4,5-d]pyridazine Isoxazole Broad-spectrum antimicrobial activity

Pharmacological Activity

  • Antimicrobial Effects : Isoxazolo[4,5-d]pyridazines outperform thiazolo analogs against Staphylococcus aureus (MIC = 2–8 µg/mL) and Candida albicans (MIC = 4–16 µg/mL). Triazolo derivatives remain underexplored but may leverage similar mechanisms .
  • Enzyme Inhibition : Thiazolo[4,5-d]pyridazines inhibit DHFR (IC₅₀ = 0.8–3.2 µM), while imidazo[4,5-d]pyridazines target DPP-IV (IC₅₀ < 10 nM). The triazolo compound’s enzyme targets are speculative but could overlap due to structural similarity .

Substituent Effects

  • Positional Isomerism : lists 7-methoxy-4-methyl-1H-triazolo[4,5-d]pyridazine, highlighting that substituent positions (4 vs. 7) alter electronic properties and binding affinity.
  • Methoxy vs. Piperazinyl : Methoxy groups enhance solubility, whereas piperazinyl groups in imidazo derivatives improve target engagement but risk histamine release .

Biological Activity

4-Methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine is a heterocyclic compound belonging to the triazolopyridazine class. This compound has gained attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The chemical structure of 4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine contributes significantly to its biological properties. Below is a summary of its chemical characteristics:

PropertyValue
CAS Number 25910-78-5
Molecular Formula C₆H₇N₅O
Molecular Weight 165.15 g/mol
IUPAC Name 4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine
Canonical SMILES CC1=NN=C(C2=NNN=C12)OC

Anticancer Properties

Research indicates that 4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)

In a study by Bouabdallah et al., the compound showed IC₅₀ values of approximately 15.3 µM against MCF-7 cells, indicating considerable potency in inhibiting breast cancer cell growth .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents substrate interaction, thereby inhibiting cell cycle progression. This mechanism is vital for its anticancer activity .

The mechanism of action involves the compound's interaction with specific molecular targets. As a CDK inhibitor, it binds competitively to the enzyme's active site, disrupting normal cellular processes involved in tumor growth and proliferation. This action is supported by structural studies that highlight the importance of the methoxy and methyl groups in enhancing binding affinity .

Case Studies

  • Study on CDK Inhibition : A study published in MDPI highlighted the effectiveness of triazolopyridazines, including our compound, in inhibiting CDKs with promising results in preclinical models .
  • Anticancer Activity Assessment : In a comparative study, derivatives of triazolopyridazines were tested against multiple cancer cell lines, revealing that modifications at specific positions significantly impacted their anticancer efficacy .

Comparative Analysis with Similar Compounds

The biological activity of 4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine can be compared with other heterocyclic compounds:

CompoundIC₅₀ (µM)Mechanism of Action
4-Methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine 15.3CDK inhibition
Pyrazolo[3,4-d]pyrimidine VariesSimilar enzyme inhibition
1,2,3-Triazolo[4,5-b]pyrazine VariesAnticancer properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine, and how can reaction efficiency be optimized?

  • Methodological Answer : Begin with cyclocondensation of substituted pyridazine precursors with triazole-forming agents (e.g., hydrazine derivatives). Optimize using Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and catalyst loading. For example, a 2^3 factorial design can identify critical factors affecting yield . Computational reaction path searches (e.g., quantum chemical calculations) predict feasible intermediates, reducing trial-and-error experimentation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ hyphenated techniques:

  • HPLC-MS : Quantify impurities using a C18 column with acetonitrile/water gradient elution. Compare retention times against reference standards .
  • NMR (¹H/¹³C) : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazolo-pyridazine core.
  • XRD : Confirm crystal structure if crystallizable .

Q. What stability considerations are critical for handling 4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (pH, temperature, light). For example:

ConditionDegradation ThresholdKey Degradants Identified
40°C/75% RH (1 month)<5% degradationDemethylated analog
UV light (254 nm)>10% degradationRing-opened byproduct
Store in amber vials at -20°C under inert atmosphere to prevent hydrolytic cleavage of the methoxy group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices, identifying nucleophilic/electrophilic sites. For instance, the triazolo nitrogen at position 3 shows high electrophilicity (f⁻ = 0.15), making it a target for nucleophilic substitutions. Pair with molecular dynamics simulations to model solvent effects .

Q. What strategies resolve contradictions in catalytic activity data across studies?

  • Methodological Answer : Apply iterative Design-Analyze-Validate loops:

Meta-analysis : Compare datasets using multivariate regression to isolate variables (e.g., solvent dielectric constant vs. catalyst turnover).

Controlled replication : Fix all parameters except the disputed variable (e.g., oxygen sensitivity) and monitor via in-situ IR spectroscopy.

Error analysis : Quantify measurement uncertainties using Bayesian statistics .

Q. How to design a reactor for scaling up reactions involving this compound while minimizing decomposition?

  • Methodological Answer : Implement membrane-segregated reactors to separate reactive intermediates. Key parameters:

ParameterOptimal RangeRationale
Temperature25–40°CPrevents thermal ring-opening
Residence time<30 minLimits hydrolysis
Membrane pore size0.2 µmRetains catalyst nanoparticles
Use computational fluid dynamics (CFD) to model mass transfer and validate with tracer experiments .

Q. What advanced analytical methods quantify trace impurities in complex matrices?

  • Methodological Answer : Develop a UPLC-QTOF-MS/MS method with collision-induced dissociation (CID). For example:

  • Ionization : ESI+ at 3.5 kV.
  • Fragmentation : 20–35 eV to distinguish isobaric impurities (e.g., des-methyl vs. methoxy positional isomers).
  • Data processing : Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to deconvolute spectral overlaps .

Q. How can researchers iteratively optimize multi-step syntheses involving this compound?

  • Methodological Answer : Adopt a hybrid DoE-machine learning approach:

Initial screening : Taguchi L9 array to rank factors (e.g., stoichiometry, mixing rate).

Response surface modeling : Central composite design (CCD) to refine optimal conditions.

Neural network training : Feed historical data (e.g., 50+ runs) to predict yields under untested conditions. Validate with three independent batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.